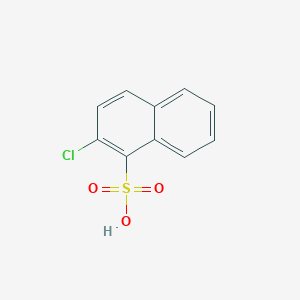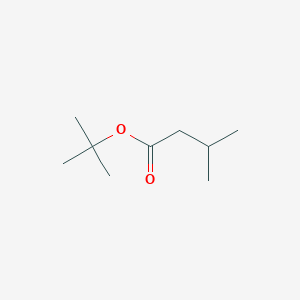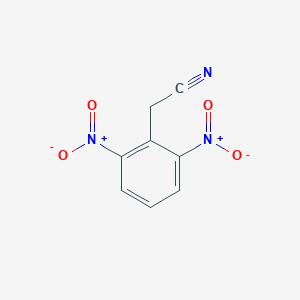
2-(2,6-Dinitrophenyl)acetonitrile
概要
説明
2-(2,6-Dinitrophenyl)acetonitrile, also known as DNPA, is a chemical compound with the molecular formula C8H5N3O4 . It is a yellow crystalline solid with a molecular weight of 207.14 g/mol . It is widely used as a reagent in organic synthesis and in analytical chemistry.
Synthesis Analysis
The synthesis of 2-(2,6-Dinitrophenyl)acetonitrile can be achieved by reacting 1,3-Dinitrobenzene with Iodoacetonitrile .Molecular Structure Analysis
The molecular structure of 2-(2,6-Dinitrophenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,6-dinitrophenyl group . The molecular formula is C8H5N3O4 and the molecular weight is 207.14 .Physical And Chemical Properties Analysis
2-(2,6-Dinitrophenyl)acetonitrile has a melting point of 202 °C and a predicted boiling point of 361.0±27.0 °C . Its density is predicted to be 1.486±0.06 g/cm3 .科学的研究の応用
Reactivity Studies : Crampton et al. (2006) reported rate measurements for reactions of ring-substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, highlighting electronic and steric effects in these reactions, which are important for understanding the reactivity of such compounds (Crampton, Emokpae, & Isanbor, 2006).
Kinetic and Equilibrium Studies : Brzezinski et al. (1994) conducted studies on the deprotonation of 2,4-dinitrophenyl-2,4,6-trinitrophenylmethane by various cryptands in acetonitrile, providing insights into the reaction mechanisms and stability of resulting compounds (Brzezinski, Jarczewski, Łęska, & Schroeder, 1994).
Photochromism and Molecular Interactions : The photochromic behavior of 2,6-dinitrodiphenyl ethers, potentially relevant in the study of interactions with biomolecules, was explored by Cahnmann and Matsuura (1982). They found that these compounds exhibit a color change when irradiated in the presence of certain biomolecules (Cahnmann & Matsuura, 1982).
Chromogenic and Solvatochromic Properties : Tiwari, Mishra, and Singh (2014) synthesized and characterized a Schiff base showing solvatochromism and signaling behavior for the determination of water content in acetonitrile, indicating potential applications in analytical chemistry (Tiwari, Mishra, & Singh, 2014).
Enzyme Inhibition Studies : Amankrah et al. (2021) studied oximino(2,6-dichlorophenyl)acetonitrile, a powerful inhibitor of the Carbonyl Reductase enzyme, indicating its potential use in medicinal chemistry and the treatment of diseases like cancer (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Analytical Applications : Fang et al. (2014) developed a molecularly imprinted, spin column extraction method coupled with fluorescence detection for the determination of 2,4-dinitrophenol in serum samples, demonstrating the analytical applications of these compounds (Fang, Lei, Zhou, Wu, & Gong, 2014).
特性
IUPAC Name |
2-(2,6-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGEIPZSVWRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dinitrophenyl)acetonitrile | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

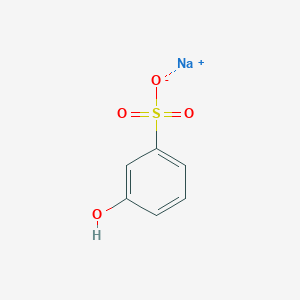

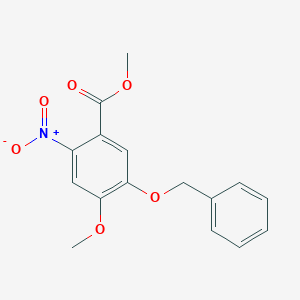
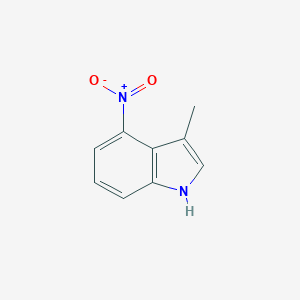

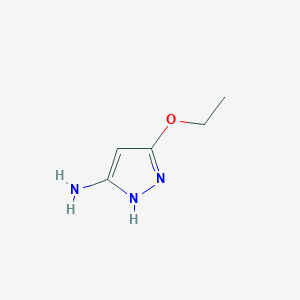
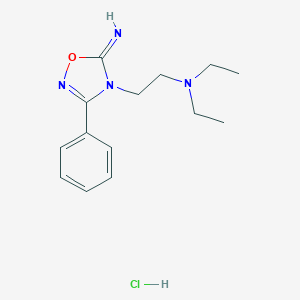
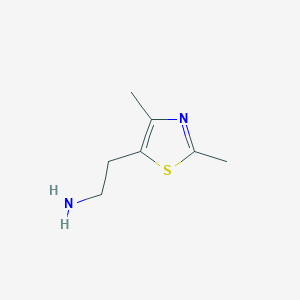
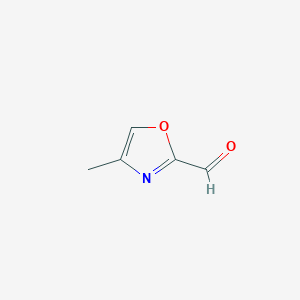
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)
